1-(2-Imidazol-1-yl-ethyl)-piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

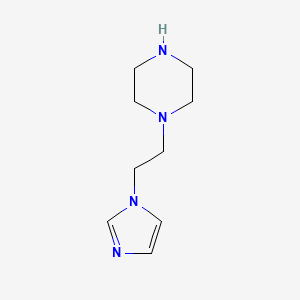

Structure

3D Structure

Properties

IUPAC Name |

1-(2-imidazol-1-ylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-4-12(5-2-10-1)7-8-13-6-3-11-9-13/h3,6,9-10H,1-2,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDMCLGFEXQYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374753 | |

| Record name | 1-(2-Imidazol-1-yl-ethyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381721-55-7 | |

| Record name | 1-(2-Imidazol-1-yl-ethyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 381721-55-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Imidazol-1-yl-ethyl)-piperazine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(2-Imidazol-1-yl-ethyl)-piperazine

This guide provides a comprehensive overview of the synthetic pathways for this compound, a valuable heterocyclic building block in medicinal chemistry.[1] The methodologies detailed herein are curated for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for achieving optimal yield and purity.

Strategic Overview: Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points. The most logical approach involves cleaving the C-N bond between the ethyl group and the piperazine ring. This strategy identifies piperazine and a 1-(2-haloethyl)imidazole derivative as the key synthons. This leads to a convergent two-step synthesis, which is the most commonly employed and robust method.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Pathway: Two-Step Alkylation

This pathway is characterized by its reliability and scalability. It involves the initial synthesis of an electrophilic imidazole intermediate, followed by its reaction with the nucleophilic piperazine.

Step 1: Synthesis of 1-(2-Chloroethyl)imidazole Hydrochloride

The first critical step is the N-alkylation of imidazole with a suitable two-carbon electrophile. 1,2-dichloroethane is the reagent of choice due to its bifunctionality and cost-effectiveness.

Causality and Experimental Choices:

-

Reagent Stoichiometry : The reaction is typically performed using a large excess of 1,2-dichloroethane. This serves a dual purpose: it acts as both the solvent and the reactant, and the high concentration minimizes the primary side reaction—the dialkylation of imidazole, where a second imidazole molecule displaces the chloride from the newly formed 1-(2-chloroethyl)imidazole.

-

Reaction Mechanism : The reaction proceeds via a standard SN2 nucleophilic substitution. The lone pair of electrons on one of the imidazole nitrogen atoms attacks a carbon atom of 1,2-dichloroethane, displacing a chloride ion.[2][3]

-

Outcome : This reaction typically yields the hydrochloride salt of the product, 1-(2-chloroethyl)imidazole hydrochloride, which may precipitate from the reaction mixture.[4][5][6]

Experimental Protocol: Synthesis of 1-(2-Chloroethyl)imidazole Hydrochloride

-

Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add imidazole (1.0 eq).

-

Reagent Addition : Add an excess of 1,2-dichloroethane (e.g., 10-20 eq).

-

Reaction : Heat the mixture to reflux and maintain for 12-24 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Isolation : Upon completion, cool the reaction mixture. The product, 1-(2-chloroethyl)imidazole hydrochloride, often precipitates as a white solid.

-

Purification : Collect the solid by vacuum filtration and wash with a cold, non-polar solvent (e.g., diethyl ether or cold acetone) to remove residual 1,2-dichloroethane. The product can be used in the next step without further purification.

Step 2: N-Alkylation of Piperazine with 1-(2-Chloroethyl)imidazole

This step involves the nucleophilic substitution of the chloride in 1-(2-chloroethyl)imidazole by one of the secondary amines of piperazine. The primary challenge in this step is controlling the selectivity to favor the mono-alkylated product over the 1,4-disubstituted byproduct.[7]

Causality and Experimental Choices for Mono-Alkylation:

-

Base : A base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is crucial. It serves to neutralize the hydrochloride of the starting material and the HCl generated during the reaction, ensuring the piperazine remains a free, potent nucleophile.[8]

-

Solvent : A polar aprotic solvent like acetonitrile or acetone is typically used to dissolve the reactants and facilitate the SN2 reaction.[7][8]

-

Temperature : The reaction is often heated to reflux to increase the reaction rate.[8]

-

Controlling Selectivity : The formation of the 1,4-disubstituted piperazine is a significant side reaction. Several strategies can be employed to maximize the yield of the desired mono-substituted product:

-

Excess Piperazine : Using a large excess of piperazine (e.g., 5-10 equivalents) shifts the statistical probability of the reaction, making it more likely that the electrophile encounters an unreacted piperazine molecule rather than the mono-substituted product. The unreacted piperazine can be recovered and recycled.

-

In Situ Monohydrochloride Formation : A more elegant approach involves reacting piperazine with piperazine dihydrochloride to form piperazine monohydrochloride in situ. This effectively protects one of the amine groups, leaving the other free to react. This method avoids the need for a large excess of piperazine.[7][9][10]

-

Protecting Groups : For syntheses where material cost is high and purity is paramount, one of the piperazine nitrogens can be protected with a group like tert-butoxycarbonyl (Boc). The alkylation is then performed on the unprotected nitrogen, followed by a deprotection step to yield the final product.[7]

-

Experimental Protocol: Synthesis of this compound

-

Setup : In a round-bottom flask, combine piperazine (5.0 eq) and a suitable base like potassium carbonate (3.0 eq) in acetonitrile.

-

Reagent Addition : Add 1-(2-chloroethyl)imidazole hydrochloride (1.0 eq) to the mixture.

-

Reaction : Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction's progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Workup : After cooling, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction : Dissolve the residue in water and extract with an organic solvent like dichloromethane or ethyl acetate. The product is basic and may require basification of the aqueous layer to ensure it is in its free-base form for efficient extraction.

-

Purification : The crude product is typically purified by vacuum distillation or column chromatography on silica gel to yield this compound as a viscous liquid.

Data Summary Table

| Step | Reactants | Key Reagents/Solvents | Temp. | Time (h) | Typical Yield | Reference |

| 1 | Imidazole, 1,2-Dichloroethane | 1,2-Dichloroethane (excess) | Reflux | 12-24 | >80% | [11] |

| 2 | 1-(2-Chloroethyl)imidazole HCl, Piperazine (excess) | K₂CO₃, Acetonitrile | Reflux | 12-24 | 60-75% | [8] |

Process Visualization

The following diagrams illustrate the synthetic pathway and the general experimental workflow.

Caption: General experimental workflow for piperazine alkylation.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) | Reference |

| Low Yield of Final Product | Incomplete reaction in either step. Formation of 1,4-disubstituted piperazine byproduct. | Increase reaction time and ensure anhydrous conditions. Employ strategies for mono-alkylation: use a larger excess of piperazine, or utilize the in situ monohydrochloride method. [7] | [7] |

| Difficult Purification | Presence of unreacted piperazine and disubstituted byproduct. | If using excess piperazine, perform an acidic wash during workup to remove the basic starting material. The disubstituted product may require careful column chromatography for separation. | |

| Formation of Quaternary Salt | Over-alkylation on the same nitrogen can lead to water-soluble quaternary salts. | Control stoichiometry carefully. Avoid excessively harsh conditions (high temperatures for prolonged periods). | [7] |

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the formation of 1-(2-chloroethyl)imidazole followed by the N-alkylation of piperazine. The critical parameter for success is the strategic control of the second step to maximize the yield of the mono-alkylated product. By employing a large excess of piperazine or utilizing in situ protection, researchers can effectively synthesize this valuable compound for applications in pharmaceutical development and beyond.

References

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- Alkylation of imidazole with dichloroethane and dehydrochlorination of the in-situ obtained 1-(2'-chloroethyl)imidazole to 1-vinylimidazole in an aqueous alkaline medium in the N-methylmorpholine N-oxide system using phase transfer catalyst. Pan-Armenian Digital Library.

- Multicomponent, one-pot synthesis and spectroscopic studies of 1-(2-(2,4,5-triphenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. ResearchGate.

- Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. Benchchem.

- Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. Benchchem.

- One pot Synthesis of 1 (2–(2, 4, 5–Triphenyl–1H–Imidazol–1–yl) Ethyl) Piperazine Derivatives Under Solvent Free Conditions. Worldwidejournals.com.

- Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane. PMC.

- This compound | CAS 381721-55-7. Santa Cruz Biotechnology.

- N-(2-CHLOROETHYL)-IMIDAZOLE HYDROCHLORIDE | 18994-78-0. ChemicalBook.

- Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane. PubMed.

- N-(2-Chloroethyl)-imidazole hydrochloride | CAS 92952-84-6. Santa Cruz Biotechnology.

- Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI). Smolecule.

- CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.

- N-(2-Chloroethyl)-imidazole hydrochloride, min 95%, 1 gram. CP Lab Chemicals.

- CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.

Sources

- 1. Buy Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) [smolecule.com]

- 2. Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(2-CHLOROETHYL)-IMIDAZOLE HYDROCHLORIDE | 18994-78-0 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]

- 10. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]

- 11. Alkylation of imidazole with dichloroethane and dehydrochlorination of the in-situ obtained 1-(2'-chloroethyl)imidazole to 1-vinylimidazole in an aqueous alkaline medium in the N-methylmorpholine N-oxide system using phase transfer catalyst - Pan-Armenian Digital Library [arar.sci.am]

Unraveling the Molecular intricate details: A Technical Guide to the Mechanism of Action of 1-(2-Imidazol-1-yl-ethyl)-piperazine

Introduction: A Molecule of Interest in Neuromodulation

In the landscape of contemporary pharmacology, the quest for novel molecules that can finely tune neuronal communication remains a paramount objective. Within this pursuit, 1-(2-Imidazol-1-yl-ethyl)-piperazine emerges as a compound of significant interest. Its chemical architecture, featuring a core piperazine ring linked to an imidazole moiety via an ethyl bridge, places it within a class of compounds known for their interaction with key players in neurotransmission. This guide provides a comprehensive technical overview of the putative mechanism of action of this compound, drawing upon established principles of G protein-coupled receptor (GPCR) pharmacology and data from structurally analogous compounds. We will explore its likely molecular target, the subsequent signaling cascades, and the state-of-the-art methodologies required for its rigorous characterization.

The structural hallmarks of this compound, namely the imidazole and piperazine groups, are frequently encountered in ligands of histamine receptors. Specifically, these motifs are integral to a multitude of antagonists developed for the histamine H3 receptor (H3R).[1][2][3] The H3R, a presynaptic autoreceptor predominantly expressed in the central nervous system, acts as a crucial regulator of histamine release and the release of other key neurotransmitters.[1] This positions this compound as a prime candidate for investigation as a modulator of the histaminergic system, with potential therapeutic implications for a range of neurological and psychiatric disorders.

The Primary Pharmacological Target: The Histamine H3 Receptor

Based on extensive structure-activity relationship (SAR) studies of similar chemical series, the most probable primary pharmacological target of this compound is the histamine H3 receptor.[1][4][5] Numerous piperazine-containing compounds have been synthesized and characterized as potent and selective H3R antagonists.[2][3] The imidazole ring is a key pharmacophoric element that often mimics the endogenous ligand, histamine, allowing for high-affinity binding to the receptor.

The H3 receptor is a member of the GPCR superfamily and is canonically coupled to the Gi/o family of G proteins.[6] Upon activation by an agonist, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). As an antagonist, this compound would be expected to bind to the H3R and block the binding of endogenous histamine, thereby preventing this inhibitory signaling cascade. This would result in a disinhibition of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.

Proposed Signaling Pathway

The proposed mechanism of action of this compound as an H3R antagonist is depicted in the following signaling pathway diagram:

Caption: Workflow for determining the functional antagonist activity of the compound.

Selectivity Profiling: A Critical Step in Drug Development

To be a viable therapeutic candidate, this compound should exhibit high selectivity for the H3R over other histamine receptor subtypes (H1R, H2R, and H4R) and a broader panel of off-target receptors, ion channels, and enzymes. This is assessed through comprehensive selectivity screening.

Experimental Approach:

The compound should be tested in binding assays for a wide range of molecular targets. A lack of significant binding to other receptors at concentrations up to 1 µM is generally considered indicative of good selectivity. Some piperazine derivatives have shown affinity for sigma receptors, which should also be included in the screening panel. [2]

Conclusion: A Promising Scaffold for CNS Drug Discovery

The in-depth technical guide provided here outlines a robust experimental strategy to unequivocally confirm this proposed mechanism. Through a combination of high-affinity binding to the H3R, potent functional antagonism in both in vitro and ex vivo assays, and a clean off-target selectivity profile, this compound and its derivatives hold promise as valuable tools for dissecting the role of the histaminergic system in health and disease, and as potential leads for the development of novel therapeutics.

References

-

Walczyński, K., et al. (2013). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4- n-propylpiperazine derivatives. Medicinal Chemistry Research, 22(8), 3640-3652. [Link]

-

Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(12), 1836-1852. [Link]

-

Walczyński, K., et al. (2013). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4- n-propylpiperazine derivatives. PubMed, [Link]

-

De Esch, I. J., et al. (1999). Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine. Journal of Medicinal Chemistry, 42(7), 1115-22. [Link]

-

Leurs, R., et al. (2000). Therapeutic potential of histamine H3 receptor agonists and antagonists. Trends in Pharmacological Sciences, 21(1), 11-12. [Link]

-

Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-9. [Link]

-

Tedford, C. E., et al. (2004). Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands. Journal of Pharmacology and Experimental Therapeutics, 309(2), 649-58. [Link]

-

Walczyński, K., et al. (1999). Non-imidazole histamine H3 ligands. Part I. Synthesis of 2-(1-piperazinyl)- and 2-(hexahydro-1H-1,4-diazepin-1-yl)benzothiazole derivatives as H3-antagonists with H1 blocking activities. Il Farmaco, 54(10), 684-94. [Link]

-

Shoblock, J. R., et al. (2010). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Psychopharmacology, 208(2), 265-77. [Link]

-

Szałaj, N., et al. (2023). Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives. Molecules, 28(5), 2341. [Link]

-

Nagaraja, G. K., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery, 21(1), 1-13. [Link]

-

Braña, M. F., et al. (2002). Synthesis and biological evaluation of novel 2-(1H-imidazol-4-yl)cyclopropane carboxylic acids: key intermediates for H3 histamine receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(24), 3561-3. [Link]

-

Łażewska, D., et al. (2021). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 26(23), 7149. [Link]

-

Al-Wahaibi, L. H., et al. (2023). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. PLoS ONE, 18(1), e0279761. [Link]

-

Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 61(10), 1731. [Link]

-

Sapa, J., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234-251. [Link]

-

PubChem. (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone. [Link]88561)

Sources

- 1. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4- n-propylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-imidazole histamine H3 ligands. Part I. Synthesis of 2-(1-piperazinyl)- and 2-(hexahydro-1H-1,4-diazepin-1-yl)benzothiazole derivatives as H3-antagonists with H1 blocking activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

Physicochemical properties of 1-(2-Imidazol-1-yl-ethyl)-piperazine

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Imidazol-1-yl-ethyl)-piperazine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. As a molecule incorporating both an imidazole and a piperazine moiety, its behavior in biological systems is governed by properties such as its acid-base dissociation constants (pKa), lipophilicity (logP), and aqueous solubility. This document serves as a resource for researchers, scientists, and drug development professionals, offering not only predicted values for these key parameters but also detailing the robust experimental methodologies required for their empirical determination. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to provide a framework for the accurate physicochemical characterization of this and similar molecules.

Compound Identification

| Structure |  |

| IUPAC Name | 1-(2-(1H-imidazol-1-yl)ethyl)piperazine |

| Molecular Formula | C₉H₁₆N₄ |

| Molecular Weight | 180.25 g/mol |

| CAS Number | 381721-54-6[1] |

Acidity and Basicity Profile (pKa)

The acid-base dissociation constant, pKa, is a critical parameter that dictates the ionization state of a molecule at a given pH. For a drug candidate, the pKa value profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as the charge of a molecule affects its ability to cross biological membranes and interact with targets. This compound possesses three nitrogen atoms capable of protonation, leading to multiple pKa values.

-

N-1 of Imidazole: The imidazole ring has a nitrogen atom (N-3) that is basic.

-

N-1' and N-4' of Piperazine: The piperazine ring contains two secondary amine-like nitrogens. The N-1' nitrogen is a tertiary amine due to substitution, while the N-4' nitrogen is a secondary amine.

Based on analogous structures, the pKa values for piperazine itself are approximately 9.73 (for the first protonation) and 5.35 (for the second protonation) at 298K.[2][3] The substitution on the piperazine ring will slightly alter these values. The imidazole ring contributes another basic center. The predicted pKa values are summarized below.

Predicted pKa Values

| Ionizable Center | Predicted pKa | Rationale |

| Piperazine (N-4') | ~9.5 - 9.8 | The secondary amine is the most basic site, similar to piperazine's first pKa. |

| Imidazole (N-3) | ~6.8 - 7.2 | Typical pKa for the conjugate acid of imidazole. |

| Piperazine (N-1') | ~5.0 - 5.5 | The tertiary amine, electron-withdrawing effects from the ethyl-imidazole group lower its basicity compared to the N-4' nitrogen. |

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly precise and widely used technique for pKa determination.[4] It involves monitoring pH changes in a solution of the analyte upon the gradual addition of a titrant (an acid or a base). The pKa is derived from the inflection point of the resulting titration curve.[4][5]

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in purified water.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostatted vessel and insert the calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a multi-protic base, multiple inflection points will be observed.

Sources

- 1. 381721-54-6|1-[2-(1H-Imidazol-4-yl)ethyl]piperazine|BLD Pharm [bldpharm.com]

- 2. uregina.ca [uregina.ca]

- 3. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(2-Imidazol-1-yl-ethyl)-piperazine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth overview of 1-(2-Imidazol-1-yl-ethyl)-piperazine (CAS No. 381721-55-7), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The piperazine and imidazole moieties are both considered "privileged structures" in pharmacology, known for their prevalence in biologically active compounds. This guide details the compound's chemical identity, physicochemical properties, a robust, plausible synthesis pathway, and state-of-the-art analytical methodologies for its characterization. Furthermore, it explores the compound's potential as a versatile building block in the synthesis of novel therapeutic agents, grounded in the wide-ranging biological activities of related piperazine derivatives.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity in a research and development setting is a thorough understanding of its fundamental properties. This compound is a bifunctional molecule featuring a piperazine ring N-substituted with an ethyl-imidazole group.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 381721-55-7 | [1] |

| Molecular Formula | C₉H₁₆N₄ | [1] |

| Molecular Weight | 180.25 g/mol | [1] |

| IUPAC Name | 1-[2-(1H-imidazol-1-yl)ethyl]piperazine | |

| Synonyms | 1-[2-(Piperazin-1-yl)ethyl]-1H-imidazole | [2] |

The physical and chemical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. While comprehensive experimental data is limited, predicted values and vendor-supplied information provide a reliable baseline for laboratory use.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical State | Colorless to pale yellow oil, or low melting solid | Based on vendor data[3] |

| Boiling Point | 124-126 °C (Predicted) | |

| Density | 1.19 ± 0.1 g/cm³ (Predicted) | |

| pKa | 9.06 ± 0.10 (Predicted) | The basicity of the piperazine nitrogen is critical for salt formation and biological interactions. |

Synthesis Pathway: A Chemist's Perspective

While a specific, peer-reviewed synthesis for this compound is not widely published, a highly plausible and efficient route can be designed based on established chemical principles for N-alkylation of piperazines. The strategy described in patent literature for analogous structures, such as the preparation of 1-[2-(2-hydroxyethoxy)ethyl]piperazine, involves the reaction of a piperazine salt with a suitable alkyl halide[2]. This approach prevents undesired dialkylation, a common side reaction when using free piperazine.

The proposed synthesis involves a nucleophilic substitution reaction between piperazine and 1-(2-chloroethyl)-1H-imidazole.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Proposed Synthesis

-

Rationale : Using a slight excess of piperazine can help drive the reaction to completion while minimizing the formation of the disubstituted byproduct. The inorganic base is crucial for neutralizing the HCl generated from the chloro-reactant (if starting from the hydrochloride salt) and the proton on the piperazine nitrogen, thus facilitating the nucleophilic attack.

-

Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (1.2 equivalents) and a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Base Addition : Add anhydrous potassium carbonate (2.5 equivalents) to the suspension. The base will act as an HCl scavenger and deprotonate the piperazine.

-

Reactant Addition : Slowly add a solution of 1-(2-chloroethyl)-1H-imidazole hydrochloride (1.0 equivalent) in the same solvent to the flask.

-

Reaction : Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup : Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification : Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product by silica gel column chromatography, using a gradient elution of dichloromethane/methanol to isolate the pure this compound.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of synthesized compounds. For a molecule like this compound, a combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

-

Expert Insight : A significant challenge in the HPLC analysis of simple piperazine derivatives is their lack of a strong UV chromophore, making sensitive detection difficult[3]. To overcome this, pre-column derivatization is the industry-standard approach. This self-validating system ensures that only compounds with a reactive amine (like our target) will generate a signal, enhancing specificity and sensitivity.

Caption: Workflow for HPLC-UV analysis using pre-column derivatization.

Protocol: HPLC-UV Analysis with NBD-Cl Derivatization

This protocol is adapted from validated methods for trace piperazine analysis[3][4].

-

Reagent Preparation :

-

Analyte Stock : Accurately weigh and dissolve this compound in acetonitrile (ACN) to a known concentration (e.g., 1 mg/mL).

-

NBD-Cl Solution : Prepare a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in ACN.

-

-

Derivatization :

-

In a vial, mix an aliquot of the analyte solution with an excess of the NBD-Cl solution.

-

Heat the vial at 60 °C for 30 minutes to form the stable, UV-active NBD-piperazine derivative.

-

Cool and dilute with the mobile phase to the desired concentration for injection.

-

-

Chromatographic Conditions :

-

Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v)[4].

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 35 °C.

-

Detection : UV detector set at the absorption maximum of the derivative (approx. 340 nm)[4].

-

Injection Volume : 10 µL.

-

-

Quantification : Generate a calibration curve using standards prepared with the same derivatization procedure to ensure accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for unequivocal structure confirmation. The spectra of N,N'-substituted piperazines can exhibit complex behavior due to conformational isomers (chair-boat interconversion) and rotamers, especially if amide bonds are present[5]. For this compound, the key is to identify the characteristic signals for each part of the molecule.

-

Expected ¹H NMR Signals :

-

Imidazole Ring : Three distinct aromatic protons, with chemical shifts typically between δ 7.0 and 8.0 ppm.

-

Ethyl Linker : Two triplet signals, each integrating to 2H, corresponding to the -CH₂-CH₂- linkage.

-

Piperazine Ring : Two broad signals, each integrating to 4H, for the chemically equivalent -CH₂- groups on the ring. The free amine proton (-NH) may appear as a broad singlet.

-

-

Expected ¹³C NMR Signals :

-

Distinct signals for the carbons of the imidazole ring, the ethyl linker, and the piperazine ring.

-

Applications in Drug Discovery and Pharmacology

The piperazine ring is a cornerstone pharmacophore in modern drug design, prized for its ability to improve aqueous solubility and its presence in numerous FDA-approved drugs targeting a wide array of conditions[6][7]. Its derivatives are known to possess diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties[8][9][10].

The subject of this guide, this compound, serves as a valuable scaffold and building block for creating libraries of novel compounds for high-throughput screening. The secondary amine of the piperazine ring provides a reactive handle for further functionalization, allowing for the systematic exploration of chemical space.

Sources

- 1. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamscience.com [benthamscience.com]

- 8. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. researchgate.net [researchgate.net]

Biological activity of 1-(2-Imidazol-1-yl-ethyl)-piperazine derivatives

An In-Depth Technical Guide to the Biological Activity of 1-(2-Imidazol-1-yl-ethyl)-piperazine Derivatives

Executive Summary

The synthesis of hybrid molecules incorporating multiple pharmacophores is a cornerstone of modern medicinal chemistry. Among these, the scaffold combining imidazole and piperazine rings has garnered significant attention. The this compound core structure merges the versatile coordination chemistry and biological reactivity of the imidazole moiety with the favorable pharmacokinetic properties conferred by the piperazine ring.[1] Piperazine's six-membered ring with two opposing nitrogen atoms provides structural rigidity, improved water solubility, and enhanced target affinity, making its derivatives prominent in a wide array of therapeutics.[1][2] This guide synthesizes current research to provide an in-depth analysis of the diverse biological activities of these derivatives, focusing on their anticancer, antimicrobial, and neuropharmacological potential. We will explore the underlying mechanisms of action, delve into critical structure-activity relationships (SAR), and present standardized protocols for their biological evaluation.

Introduction: The Rationale for a Hybrid Scaffold

The imidazole ring, a five-membered aromatic heterocycle, is a fundamental component of many biologically active molecules, including the amino acid histidine.[3] Its derivatives are known to exhibit a vast spectrum of pharmacological effects, including antimicrobial and anticancer properties, by interfering with key cellular processes like DNA replication and cell wall synthesis.[4] The piperazine heterocycle is a privileged scaffold in drug discovery, frequently improving the aqueous solubility and oral bioavailability of drug candidates.[1]

The strategic combination of these two moieties into the this compound framework creates a versatile platform for developing novel therapeutic agents. The ethyl linker provides conformational flexibility, while the terminal nitrogen of the piperazine ring offers a convenient site for substitution, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize potency and selectivity against various biological targets.

Key Biological Activities and Mechanisms

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[5][6] The mechanism often involves the induction of cell cycle arrest and apoptosis.

Mechanism of Action: Induction of G2/M Cell Cycle Arrest

A notable mechanism of action for this class of compounds is the disruption of the cell cycle. For instance, certain novel imidazole-oxadiazole-piperazine hybrids have been shown to induce G2/M phase cell cycle arrest in breast (MDA-MB-231), pancreatic (MIA PaCa-2), and prostate (DU-145) cancer cells.[5] This arrest is achieved through the dose-dependent downregulation of key cell cycle regulatory proteins. Specifically, treatment with these compounds leads to a decrease in the expression of Cyclin-Dependent Kinase 1 (CDK1), CDK2, and Cyclin B1.[5] The inhibition of the CDK1/Cyclin B1 complex is critical, as this complex is the primary driver of entry into mitosis. By preventing its activation, the compounds effectively halt cell division and can subsequently trigger apoptosis. Molecular docking studies further suggest that these derivatives can interact strongly with inhibitor of differentiation/DNA-binding (ID) proteins, highlighting a potential pathway for their anticancer effects.[5]

Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is highly dependent on the nature of the substituent on the piperazine ring.

-

Aromatic Substituents: The introduction of various substituted aryl or heteroaryl groups at the N4 position of the piperazine ring significantly influences cytotoxicity.

-

Electron-Withdrawing vs. Donating Groups: The electronic properties of the substituents play a key role. For example, studies on imidazo[1,2-a]pyrazine derivatives show that specific substitutions can lead to IC50 values in the low micromolar range against cell lines like HepG2 and MCF-7.[7][8]

-

Lipophilicity: The overall lipophilicity of the molecule, modulated by the piperazine substituent, affects cell permeability and target engagement.

Quantitative Data on Anticancer Activity

The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazole-Oxadiazole-Piperazine Hybrid (5w) | MDA-MB-231 (Breast) | 7.51 ± 1.1 | [5] |

| Imidazole-Oxadiazole-Piperazine Hybrid (5w) | MIA PaCa-2 (Pancreas) | 10.32 ± 1.2 | [5] |

| Imidazole-Oxadiazole-Piperazine Hybrid (5w) | DU-145 (Prostate) | 11.23 ± 1.3 | [5] |

| Naphthalen-1-ylmethyl substituted benzimidazolium salt | DLD-1 (Colorectal) | 15.56 ± 4.01 | [9] |

| 4-methylbenzyl substituted benzimidazolium salt | HepG2 (Liver) | 15.16 | [9] |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol is a reliable method for determining drug-induced cytotoxicity in cancer cell lines.[5]

-

Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity

The imidazole-piperazine scaffold is a potent pharmacophore for developing new antimicrobial agents to combat the rise of drug-resistant pathogens.[4] These compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][10]

Mechanism of Action

The antimicrobial action of imidazole derivatives involves multiple mechanisms:

-

Inhibition of Cell Wall Synthesis: They can interfere with the biosynthesis of ergosterol in fungi or peptidoglycan in bacteria, compromising cell wall integrity.[4]

-

DNA Replication Interference: Some derivatives can intercalate with bacterial DNA or inhibit enzymes crucial for replication.[4]

-

Cell Membrane Disruption: The lipophilic nature of certain derivatives allows them to insert into the lipid bilayer of the cell membrane, leading to increased permeability and cell death.[4]

Quantitative Data on Antimicrobial Activity

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microbe.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Imidazole Derivative (HL1/HL2) | Staphylococcus aureus | >2.44 | [4] |

| Imidazole Derivative (HL1/HL2) | Escherichia coli | >2.44 | [4] |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide (3k) | Listeria monocytogenes | Potent | [11] |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide (3k) | Trichoderma viride (fungus) | Potent | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent.

Neuropharmacological and Neuroprotective Activity

Recent studies have highlighted the potential of this compound derivatives in treating neurological and psychiatric disorders. Their structural features allow them to cross the blood-brain barrier and interact with central nervous system (CNS) targets.

Mechanism of Action: Modulation of Neurotransmitter Systems

Certain piperazine derivatives demonstrate anxiolytic-like and antidepressant-like activities by modulating multiple neurotransmitter systems.[12]

-

Serotonergic System: The antidepressant effects are often mediated through the serotonergic system. Pre-treatment with agents that block serotonin receptors (like WAY-100635) or deplete serotonin (like PCPA) can abolish the antidepressant-like activity of these compounds in behavioral models like the forced swimming test.[12]

-

GABAergic System: The anxiolytic-like activity is modulated by both the serotonergic system and the benzodiazepine site of the GABAA receptor.[12] This dual action is particularly promising, as it may offer a broader therapeutic window or a different side-effect profile compared to single-target agents.

Furthermore, in the context of neurodegenerative diseases like Alzheimer's, N,N'-disubstituted piperazine derivatives have been designed to act as multi-target agents. One promising hybrid molecule was shown to reduce both amyloid and Tau pathologies while preserving memory in preclinical models.[13] This was achieved by combining an anti-amyloid scaffold with acetylcholinesterase inhibition properties.[13]

Synthesis Strategies

The synthesis of this compound derivatives is typically achieved through multi-step synthetic routes. A common approach involves the initial synthesis of the imidazole and piperazine moieties, followed by their coupling. For example, the Debus–Radziszewski reaction is a successful method for synthesizing certain imidazole derivatives.[4] The final step often involves an N-alkylation or N-arylation of the piperazine ring to introduce chemical diversity.

Future Perspectives and Conclusion

The this compound scaffold is a highly promising platform for the development of new therapeutic agents. The diverse biological activities, including potent anticancer, broad-spectrum antimicrobial, and multi-target neuropharmacological effects, underscore the versatility of this chemical framework. Future research should focus on:

-

Lead Optimization: Systematically modifying the substituents on both the imidazole and piperazine rings to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

-

Mechanism Elucidation: Employing advanced techniques like proteomics and transcriptomics to gain a deeper understanding of the molecular targets and signaling pathways affected by these compounds.

-

In Vivo Studies: Progressing the most promising candidates from in vitro assays to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

-

Al-Masoudi, N. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]

-

SID. (n.d.). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. Available at: [Link]

-

ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available at: [Link]

-

Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Imidazole-1,2,4-oxadiazole-piperazine hybrids as potent anticancer agents: Synthesis, biological evaluation and molecular docking. PubMed. Available at: [Link]

-

Research Solutions. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Derivatives of 1‐(2‐(Piperidin‐1‐yl)ethyl)‐1H‐benzo[d]imidazole: Synthesis, Characterization, Determining of Electronic Properties and Cytotoxicity Studies. Available at: [Link]

-

National Center for Biotechnology Information. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. Available at: [Link]

-

Asian Publication Corporation. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Imidazoles as potential anticancer agents. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of imidazoles. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]

-

ResearchGate. (2022). A Literature Review on Antimicrobial Activities of Imidazole. Available at: [Link]

-

National Center for Biotechnology Information. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. PubMed. Available at: [Link]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Imidazole-1,2,4-oxadiazole-piperazine hybrids as potent anticancer agents: Synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 11. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to In-Silico Modeling of 1-(2-Imidazol-1-yl-ethyl)-piperazine Interactions

Executive Summary

In the landscape of modern drug discovery, in-silico modeling has emerged as a cornerstone for accelerating the identification and optimization of novel therapeutic agents.[1] By simulating molecular interactions computationally, researchers can predict binding affinities, elucidate mechanisms of action, and rationally design molecules with enhanced efficacy and specificity. This guide provides a comprehensive, in-depth technical framework for modeling the interactions of a representative small molecule, 1-(2-Imidazol-1-yl-ethyl)-piperazine, with a plausible protein target. We will navigate through the essential stages of data preparation, methodological application—including pharmacophore modeling, molecular docking, and molecular dynamics simulations—and the critical analysis of the resulting data. The protocols described herein are designed as self-validating systems, where each step builds upon and corroborates the last, ensuring a robust and reliable modeling cascade.

Introduction: The Rationale for In-Silico Investigation

The journey of a drug from concept to clinic is arduous and resource-intensive. Computational, or in-silico, methods provide a powerful set of tools to navigate this journey more efficiently, offering predictive insights that guide and prioritize experimental efforts.[2][3][4] The molecule at the center of this guide, this compound, contains structural motifs—specifically the imidazole and piperazine rings—that are prevalent in a wide range of biologically active compounds. The piperazine ring, for instance, is a common scaffold in molecules targeting G-protein coupled receptors (GPCRs) and other neurological targets.[5][6]

Given these structural features, this guide will use the Histamine H3 receptor , a GPCR involved in neurological functions, as a hypothetical but chemically plausible target to illustrate the complete in-silico modeling workflow. This case study approach allows us to demonstrate the causality behind experimental choices and provide field-proven insights applicable to a wide range of small molecule-protein systems.

Foundational Data Curation and System Preparation

The fidelity of any in-silico model is fundamentally dependent on the quality of the initial data.[1] Meticulous preparation of both the ligand and the protein target is a non-negotiable prerequisite for obtaining meaningful results.

Ligand Preparation

The three-dimensional structure of the small molecule ligand is the starting point.

Protocol: Ligand Structure Acquisition and Preparation

-

Obtain 2D Structure: Retrieve the 2D structure of this compound from a chemical database like PubChem or draw it using chemical sketcher software.

-

Generate 3D Coordinates: Convert the 2D structure into a 3D conformation. Tools like Open Babel can be used for this purpose.

-

Energy Minimization: The initial 3D structure may not be in a low-energy state. Perform an energy minimization using a force field (e.g., MMFF94) to obtain a stable conformation.

-

Assign Protonation State: Determine the most likely protonation state of the molecule at physiological pH (typically ~7.4). The piperazine and imidazole moieties are ionizable, and their charge state is critical for accurate interaction modeling.

-

Save in Appropriate Format: Save the prepared ligand structure in a suitable format, such as .mol2 or .sdf, which retains 3D coordinates and atomic properties.

Protein Target Preparation

The selection and preparation of the target protein structure are equally critical.

Protocol: Protein Structure Acquisition and Preparation

-

Retrieve Structure from PDB: Download the experimentally determined 3D structure of the Histamine H3 receptor from the Protein Data Bank (PDB).[7] When multiple structures are available, select one with high resolution (<2.5 Å), bound to a ligand similar to our compound of interest if possible, and with minimal missing residues. For this guide, we'll hypothetically select a suitable PDB entry.

-

Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., PyMOL, UCSF Chimera). Remove all non-essential molecules, including water, ions, and co-solvents that are not critical to the binding interaction. The co-crystallized ligand should be removed to prepare the pocket for docking.

-

Repair and Refine Structure: Check for and repair any missing atoms or residues in the protein structure.[8] Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.

-

Assign Protonation and Tautomeric States: Assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) based on the microenvironment of the binding pocket.

-

Save the Processed Structure: Save the cleaned and prepared protein structure as a .pdb file for further use.

Core In-Silico Methodologies: A Multi-Pillar Approach

A robust in-silico strategy relies on a combination of techniques, each providing a different layer of insight. This multi-pillar approach ensures that the predictions are not an artifact of a single method but are corroborated across different computational scales.

Pillar 1: Pharmacophore Modeling

Pharmacophore modeling identifies the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity.[9][10][11] It serves as an excellent tool for initial virtual screening or for understanding the key interaction points within a binding site.[9][12]

Causality: We start with pharmacophore modeling to generate an initial hypothesis of the key interactions. If we have a known set of active ligands, a ligand-based model can be built. If we have a good quality receptor structure, a structure-based model can be derived from the key residues in the binding pocket. This model then acts as a rapid filter to screen large compound libraries or to align our specific ligand for initial docking studies.

Caption: Workflow for generating a pharmacophore model.

Pillar 2: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[13][14] It is a foundational technique in structure-based drug design. We will use AutoDock Vina, a widely used and validated open-source docking engine.[15]

Causality: Docking provides the first quantitative prediction of binding. It scores different poses based on a force field, allowing us to rank-order potential binders and identify the most likely binding mode. This static "snapshot" is essential before committing to more computationally expensive analyses.

Protocol: Molecular Docking with AutoDock Vina

-

Prepare Receptor and Ligand: Convert the prepared protein (.pdb) and ligand (.mol2) files into the .pdbqt format required by Vina. This step adds charges and defines rotatable bonds. AutoDock Tools (ADT) is typically used for this.[8]

-

Define the Search Space (Grid Box): Define a 3D grid box that encompasses the binding site of the receptor.

-

Targeted Docking: If the binding site is known (e.g., from a co-crystallized ligand), center the grid box on this site with dimensions large enough to allow the ligand to rotate freely (e.g., 25x25x25 Å).

-

Blind Docking: If the binding site is unknown, the grid box should cover the entire protein surface.[16]

-

-

Create Configuration File: Prepare a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the coordinates of the grid box center, and its dimensions.

-

Run Vina Simulation: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt.

-

Analyze Results: Vina will output a .pdbqt file containing the predicted binding poses (typically up to 9) and their corresponding binding affinities in kcal/mol. The log.txt file also contains these scores. The pose with the lowest binding energy is considered the most favorable.

Hypothetical Data Presentation: Docking Results

| Pose ID | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hypothetical) |

| 1 | -9.2 | 0.00 | ASP114, TYR332, HIS420 |

| 2 | -8.8 | 1.35 | ASP114, PHE189, TYR332 |

| 3 | -8.5 | 2.11 | TRP109, SER118, HIS420 |

Pillar 3: Molecular Dynamics (MD) Simulations

While docking provides a static picture, molecular dynamics (MD) simulations introduce dynamics, simulating the movement of atoms and molecules over time.[1][17] This allows for the assessment of the stability of the protein-ligand complex in a simulated physiological environment (water, ions). GROMACS is a powerful and widely used engine for MD simulations.[18][19][20]

Causality: MD simulation is a crucial validation step. A high-scoring docking pose may not be stable over time. MD allows us to observe if the ligand remains in the binding pocket, to analyze the persistence of key interactions (like hydrogen bonds), and to understand how the protein structure adapts to the ligand's presence.[21][22]

Caption: The sequential stages of a molecular dynamics simulation.

Protocol: Protein-Ligand MD Simulation with GROMACS

-

System Preparation:

-

Merge Coordinates: Combine the PDB file of the receptor and the best docking pose of the ligand into a single complex file.

-

Generate Topology: Create a topology file for the complex. This requires a force field (e.g., CHARMM36 for proteins[18]) and separate parameters for the ligand (which can be generated using servers like CGenFF). The topology file describes all atoms, bonds, angles, and charges in the system.[21]

-

-

Solvation and Ionization:

-

Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).

-

Fill the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration.

-

-

Energy Minimization (EM): Perform a steep descent energy minimization to relax the system and remove any steric clashes before starting the dynamic simulation.

-

Equilibration:

-

NVT Ensemble (Constant Number of particles, Volume, Temperature): Equilibrate the system for a short period (e.g., 100 ps) to bring it to the desired temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms.[21]

-

NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate for a longer period (e.g., 200 ps) to adjust the system to the desired pressure (e.g., 1 bar), allowing the box volume to fluctuate to achieve the correct density.

-

-

Production MD Run: Run the main simulation for a significant duration (e.g., 50-100 ns) without restraints. All atomic coordinates are saved at regular intervals, creating a trajectory file.

-

Trajectory Analysis: Analyze the output trajectory to assess:

-

RMSD (Root Mean Square Deviation): To check the stability of the protein backbone and the ligand's pose over time.

-

RMSF (Root Mean Square Fluctuation): To identify flexible regions of the protein.

-

Hydrogen Bonds: To determine the occupancy of key hydrogen bonds between the ligand and protein throughout the simulation.

-

Conclusion: Synthesizing a Coherent Narrative

This guide has outlined a rigorous, multi-step in-silico workflow for investigating the interactions of this compound. By integrating pharmacophore modeling for initial hypothesis generation, molecular docking for pose and affinity prediction, and molecular dynamics simulations for stability and dynamic validation, we construct a self-validating system. Each stage provides crucial data that informs and corroborates the next. This structured approach, grounded in scientific causality, not only enhances the predictive power of the models but also provides deep molecular insights that can effectively guide the complex process of drug discovery and development.

References

-

Laskowski, R. A. PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research. [Link]

-

Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research. [Link]

-

Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. University of Delaware. [Link]

-

EMBL-EBI. GROMACS tutorial | Biomolecular simulations. EMBL-EBI. [Link]

-

Wikipedia. PDBsum. Wikipedia. [Link]

-

Laskowski, R. A., Hutchinson, E. G., Michie, A. D., Wallace, A. C., Jones, M. L., & Thornton, J. M. (1997). PDBsum: a Web-based database of summaries and analyses of all PDB structures. Trends in Biochemical Sciences. [Link]

-

Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics tutorials. [Link]

-

Klabunde, T., & Evers, A. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Proteopedia. Protein Structure Databases: RCSB Protein Data bank (PDB), PDBsum & PDBe. Proteopedia. [Link]

-

Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]

-

The CCSB. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. [Link]

-

Database Commons. PDBsum. Database Commons. [Link]

-

IJRPR. (2022). A Review on Pharmacophore Modelling in Drug Design. International Journal of Research and Pharmaceutical Reviews. [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]

-

Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.[Link]

-

Lemkul, J. A. Protein-Ligand Complex. MD Tutorials. [Link]

-

Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

-

Bioinformatics Club. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

-

Dr. K. K. S. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

Bioinformatics Tube. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. [Link]

-

GROMACS. Tutorials and Webinars. GROMACS. [Link]

-

ResearchGate. (2025). The impact of pharmacophore modeling in drug design. ResearchGate. [Link]

-

OpenFreeEnergy. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]

-

Farhan Jahangiri. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

-

Eagon, S. Vina Docking Tutorial. Eagon Research Group. [Link]

-

Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]

-

GROMACS. Welcome to the GROMACS tutorials!. GROMACS tutorials. [Link]

-

Dimitrov, D. A Guide to Molecular Dynamics using GROMACS. iGEM. [Link]

-

Akram, M., Kaserer, T., & Schuster, D. (2018). - Pharmacophore Modeling and Pharmacophore-Based Virtual Screening. In Silico Drug Discovery and Design. [Link]

-

ResearchGate. (2019). In-Silico Drug Discovery using Protein-Small Molecule Interaction. ResearchGate. [Link]

-

Kireev, D. (2012). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PMC. [Link]

-

PubChem. (2R)-1-ethyl-2-(1H-imidazol-2-yl)piperazine. PubChem. [Link]

-

PubChem. (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone. PubChem. [Link]

-

ACS Publications. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. [Link]

-

MDPI. (2019). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. MDPI. [Link]

-

PubChem. 1-[1-(1H-imidazol-2-yl)ethyl]piperidine-2,6-dione. PubChem. [Link]

-

PubChem. Imidazole Piperazine. PubChem. [Link]

-

PubChem. (2S)-2-(1H-imidazol-2-ylmethyl)piperazine. PubChem. [Link]

-

Walczyński, K., Giełdoń, A., & Kieć-Kononowicz, K. (2010). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazines. Archiv der Pharmazie. [Link]

-

National Center for Biotechnology Information. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. PubMed. [Link]

-

PubChem. Piperazine. PubChem. [Link]

-

Al-Adnani, H. A. A. (2022). THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH ANTITUMOR ACTIVITY. International Journal of Pharmaceutical Sciences and Research. [Link]

-

ResearchGate. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. ResearchGate. [Link]

-

MDPI. (2022). Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Protein Structure Databases: PDB, PDBe & PDBsum [proteinstructures.com]

- 8. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 9. dovepress.com [dovepress.com]

- 10. tandfonline.com [tandfonline.com]

- 11. ijrpr.com [ijrpr.com]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. bioinformaticsreview.com [bioinformaticsreview.com]

- 17. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 18. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 19. GROMACS Tutorials [mdtutorials.com]

- 20. Tutorials and Webinars — GROMACS webpage https://www.gromacs.org documentation [gromacs.org]

- 21. bioinformaticsreview.com [bioinformaticsreview.com]

- 22. Protein-Ligand Complex [mdtutorials.com]

1-(2-Imidazol-1-yl-ethyl)-piperazine discovery and history

An In-depth Technical Guide to the 1-(2-Imidazol-1-yl-ethyl)-piperazine Scaffold: Synthesis, Pharmacological Significance, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the this compound core, a significant scaffold in modern medicinal chemistry. While the specific discovery and history of this exact molecule are not extensively documented in publicly available literature, its constituent parts—the imidazole and piperazine rings—are ubiquitous in pharmaceuticals. This document will explore the synthesis, chemical properties, and the vast therapeutic potential of this scaffold by examining its derivatives and their roles in targeting various disease pathways.

Introduction: The Strategic Importance of the Imidazole and Piperazine Moieties

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in numerous biologically active molecules, including the amino acid histidine. Its ability to act as a proton donor and acceptor, and to coordinate with metal ions, makes it a privileged structure in enzyme active sites and a versatile component in drug design.

Similarly, the piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4, is a common scaffold in drug development. Its conformational flexibility and the ability to modify its nitrogen atoms allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for pharmacokinetic and pharmacodynamic profiles.

The combination of these two moieties in the this compound scaffold creates a versatile platform for the development of novel therapeutics. The ethyl linker provides a flexible spacer between the two heterocyclic systems, allowing for optimal interaction with biological targets.

Synthetic Strategies for this compound

A plausible and efficient synthesis of this compound can be designed based on established nucleophilic substitution reactions. A detailed experimental protocol for a potential synthetic route is provided below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from imidazole and a suitable piperazine derivative.

Materials:

-

Imidazole

-

1-(2-Chloroethyl)piperazine dihydrochloride

-

Sodium hydride (NaH) 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Deprotonation of Imidazole: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of imidazole (1.0 eq) in anhydrous DMF is added dropwise. The reaction mixture is stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of imidazole.

-

Nucleophilic Substitution: A solution of 1-(2-chloroethyl)piperazine dihydrochloride (1.1 eq) and a suitable base (e.g., triethylamine, 2.5 eq) in anhydrous DMF is added to the reaction mixture. The reaction is then heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Extraction: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-